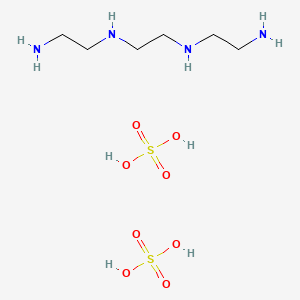
Triethylenetetramine disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylenetetramine disulfate is an organic compound with the formula [CH₂NHCH₂CH₂NH₂]₂·H₂SO₄. It is a derivative of triethylenetetramine, a copper-selective chelator. This compound is commonly used in the treatment of Wilson’s disease, a genetic disorder that leads to copper accumulation in tissues . It has also shown potential in cancer treatment due to its telomerase inhibiting and anti-angiogenesis properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylenetetramine disulfate can be synthesized by heating ethylenediamine or ethanolamine with ammonia. The reaction typically involves condensation reactions between chloramines . The product is then separated from the mixture and purified.
Industrial Production Methods
In industrial settings, this compound is produced by heating ethylenediamine or ethanolamine with ammonia under controlled conditions. The resulting mixture is then subjected to purification processes to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Triethylenetetramine disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Triethylenetetramine disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes.
Biology: It is studied for its potential effects on cellular processes and its role as a copper chelator.
Industry: It is used in various industrial applications, including as a stabilizer and in the production of other chemicals.
Wirkmechanismus
Triethylenetetramine disulfate exerts its effects primarily through its ability to chelate copper ions. By binding to copper, it promotes the excretion of excess copper from the body, which is particularly beneficial in the treatment of Wilson’s disease . Additionally, its telomerase inhibiting and anti-angiogenesis properties contribute to its potential use in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with chelating abilities.
Tetraethylenepentamine: A larger polyamine with multiple chelating sites.
Uniqueness
Triethylenetetramine disulfate is unique due to its specific structure, which allows it to effectively chelate copper ions. Its ability to inhibit telomerase and exhibit anti-angiogenesis properties further distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C6H22N4O8S2 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;sulfuric acid |
InChI |
InChI=1S/C6H18N4.2H2O4S/c7-1-3-9-5-6-10-4-2-8;2*1-5(2,3)4/h9-10H,1-8H2;2*(H2,1,2,3,4) |
InChI-Schlüssel |
JHJMZSFXRNINSD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCN)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


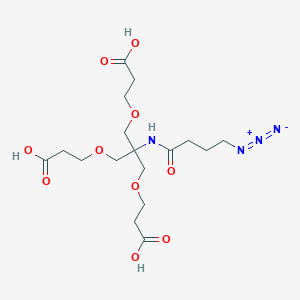
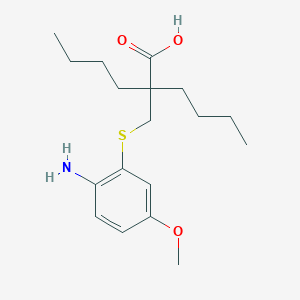
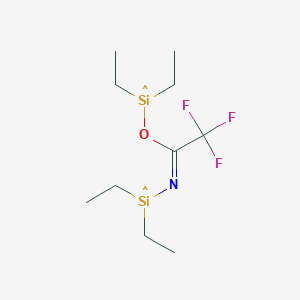
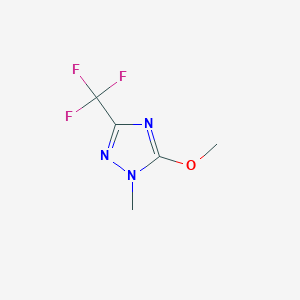
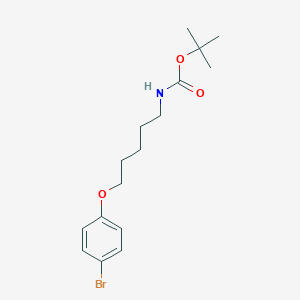
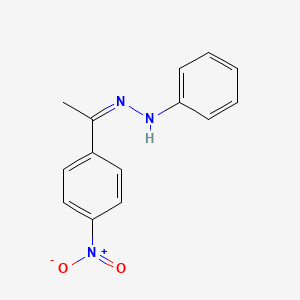
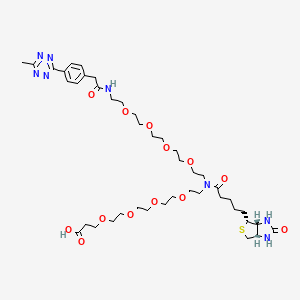
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)

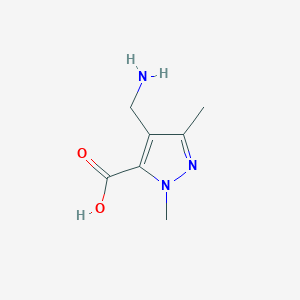
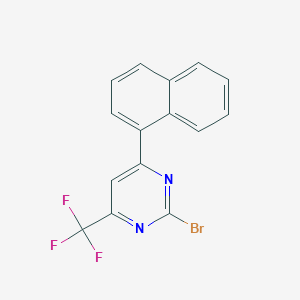
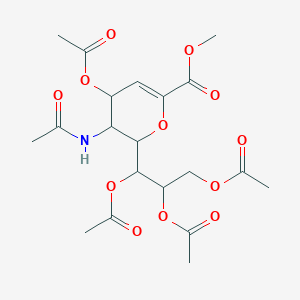
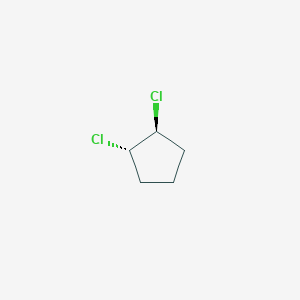
![4-(tert-Butyl)-N-[3-chloro-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B13713770.png)
